molecular formula C12H13ClO4 B1599629 Benzyl (Chloromethyl) Succinate CAS No. 143869-67-4

Benzyl (Chloromethyl) Succinate

Cat. No. B1599629
M. Wt: 256.68 g/mol
InChI Key: CSQJMNMWWYYBBG-UHFFFAOYSA-N
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Description

“Benzyl (Chloromethyl) Succinate” is a chemical compound with the formula C12H13ClO4 . It is used for research purposes . The compound has a molecular weight of 256.68 .


Synthesis Analysis

The synthesis of similar compounds involves the chloromethylation of aromatic compounds. This process is catalyzed by zinc iodide and involves the reaction of benzene with dimethoxymethane and chlorosulfonic acid . The reaction occurs at a temperature of 5-10°C .


Chemical Reactions Analysis

“Benzyl (Chloromethyl) Succinate” likely undergoes similar reactions to other benzylic compounds. For instance, benzylic halides show enhanced reactivity due to the adjacent aromatic ring . They can undergo SN1, SN2, and E1 reactions . Benzyl chloride, a related compound, can react with aqueous sodium hydroxide to give dibenzyl ether .


Physical And Chemical Properties Analysis

“Benzyl (Chloromethyl) Succinate” has several physical and chemical properties. It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It is also an inhibitor of CYP1A2 and CYP2C19 . Its water solubility is classified as soluble, with a solubility of 0.885 mg/ml .

Scientific Research Applications

Chromatography

Benzyl (Chloromethyl) Succinate and its derivatives, such as succinic acid, have been utilized in chromatographic techniques. Tanaka and Fritz (1986) discussed the use of succinic acid as an eluent in ion-exclusion chromatography for the separation of aliphatic carboxylic acids. This method offers more sensitive detection of sample acids by significantly reducing the retention times and improving peak sharpness (Tanaka & Fritz, 1986).

Chemical Synthesis

Research on benzyl succinate derivatives has shown their potential in synthesizing compounds with biological activities. For instance, Kikumoto et al. (1990) synthesized derivatives that exhibited inhibitory properties against platelet aggregation and had antithrombotic effects in mice, indicating the versatility of benzyl succinate in medicinal chemistry (Kikumoto et al., 1990).

Crystal Engineering

In the realm of crystal engineering, Childs et al. (2004) demonstrated the formation of cocrystals containing fluoxetine hydrochloride with organic acids like succinic acid. This approach alters the physical properties of pharmaceutical compounds, potentially improving their solubility and bioavailability (Childs et al., 2004).

Biotechnology

Succinic acid, closely related to Benzyl (Chloromethyl) Succinate, has been explored for its bio-production using renewable resources. Jiang et al. (2017) provided an overview of the progress in succinic acid production, highlighting the importance of metabolic engineering and fermentation technology in developing sustainable processes (Jiang et al., 2017).

Environmental Science

Research by Landrum et al. (1984) utilized succinic acid derivatives to study the binding of pollutants to humic substances, offering insights into the environmental fate and transport of organic pollutants. This work underscores the role of Benzyl (Chloromethyl) Succinate derivatives in environmental chemistry (Landrum et al., 1984).

Antimicrobial and Antifungal Applications

Monoesters of succinic anhydride, a compound related to Benzyl (Chloromethyl) Succinate, have been investigated for their antifungal and antibacterial activities. Iqbal et al. (2014) found that the biological activity of these compounds varied with the substituent attached to the benzyl group, indicating their potential as antimicrobial agents (Iqbal et al., 2014).

Safety And Hazards

“Benzyl (Chloromethyl) Succinate” is classified as a dangerous substance . It is corrosive and has a hazard statement of H314 . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . It may cause genetic defects and cancer .

properties

IUPAC Name

1-O-benzyl 4-O-(chloromethyl) butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO4/c13-9-17-12(15)7-6-11(14)16-8-10-4-2-1-3-5-10/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQJMNMWWYYBBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCC(=O)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445129
Record name Butanedioic acid, chloromethyl phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (Chloromethyl) Succinate

CAS RN

143869-67-4
Record name Butanedioic acid, chloromethyl phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Succinic acid monobenzyl ester (4.16 g, 20 mmole) was dissolved in dioxane (20 ml). To the solution was added tetrabutylammonium hydroxide aqueous solution (40%, 11.6 ml, 18 mmole). The solution was dried in vacuo and coevaporated with toluene several times. The residue was dissolved in methylene chloride (60 ml) and then chloroiodomethane (14.5 ml, 200 mmole) was added to the solution. The reaction solution was stirred for 18 hr and then evaporated and the product was isolated with silica gel column chromatography. 3.64 g
Quantity
4.16 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
11.6 mL
Type
reactant
Reaction Step Two
Quantity
14.5 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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